S-hexahydroxydiphenoyl-beta-D-glucose
Overview
Description
S-hexahydroxydiphenoyl-beta-D-glucose is a polyphenolic compound known for its significant biological activities. It is a derivative of glucose, where the glucose molecule is bonded to hexahydroxydiphenoyl groups. This compound is found in various plants and has been studied for its potential therapeutic effects, particularly its antioxidant and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-hexahydroxydiphenoyl-beta-D-glucose typically involves the esterification of glucose with hexahydroxydiphenoyl groups. This can be achieved through chemical reactions involving the use of protecting groups to ensure selective esterification. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants like Penthorum chinense. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
S-hexahydroxydiphenoyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
S-hexahydroxydiphenoyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in inhibiting the proliferation of cancer cells and protecting against oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of S-hexahydroxydiphenoyl-beta-D-glucose involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it can inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pinocembrin-7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose
- Thonningianin A
- Thonningianin B
Uniqueness
S-hexahydroxydiphenoyl-beta-D-glucose is unique due to its specific structure, which allows it to exhibit strong antioxidant and anti-proliferative activities. Compared to similar compounds, it has shown significant potential in inhibiting cancer cell proliferation and protecting against oxidative damage .
Properties
IUPAC Name |
15-butan-2-yl-21-(1H-indol-3-ylmethyl)-9,12-dimethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane-2,5,8,11,14,17,20,23-octone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N9O8/c1-9-24(6)35-41(58)46-26(8)37(54)45-25(7)36(53)44-21-34(52)47-32(18-23(4)5)42(59)51-16-12-15-33(51)40(57)49-31(19-27-20-43-29-14-11-10-13-28(27)29)38(55)48-30(17-22(2)3)39(56)50-35/h10-11,13-14,20,22-26,30-33,35,43H,9,12,15-19,21H2,1-8H3,(H,44,53)(H,45,54)(H,46,58)(H,47,52)(H,48,55)(H,49,57)(H,50,56) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHNUNAXSHSVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC3=CNC4=CC=CC=C43)CC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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